molecular formula C2HKO4 B7908774 potassium;2-hydroxy-2-oxoacetate

potassium;2-hydroxy-2-oxoacetate

Cat. No.: B7908774
M. Wt: 128.13 g/mol
InChI Key: JMTCDHVHZSGGJA-UHFFFAOYSA-M
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Description

Potassium;2-hydroxy-2-oxoacetate, also known as potassium hydrogenoxalate, is a salt with the chemical formula KHC₂O₄. It is derived from oxalic acid and is commonly found in various applications due to its unique chemical properties. This compound is known for its role in analytical chemistry, particularly in titration processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-hydroxy-2-oxoacetate can be synthesized by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio. The reaction typically occurs in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:

KOH+H2C2O4KHC2O4+H2O\text{KOH} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{KHC}_2\text{O}_4 + \text{H}_2\text{O} KOH+H2​C2​O4​→KHC2​O4​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.

    Reduction: It can be reduced to form potassium oxalate.

    Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Potassium carbonate, carbon dioxide.

    Reduction: Potassium oxalate.

    Substitution: Various substituted oxalates depending on the reagent used.

Scientific Research Applications

Potassium;2-hydroxy-2-oxoacetate has several applications in scientific research:

    Analytical Chemistry: Used as a primary standard in titration processes to standardize solutions of strong oxidizing agents.

    Biology: Utilized in studies involving metabolic pathways of oxalate compounds.

    Medicine: Investigated for its potential role in treating conditions related to oxalate metabolism.

    Industry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of potassium;2-hydroxy-2-oxoacetate involves its ability to act as a proton donor or acceptor, depending on the reaction conditions. It can participate in acid-base reactions, where it either donates a proton to form oxalate or accepts a proton to form oxalic acid. This amphoteric behavior makes it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium hydrogenoxalate (NaHC₂O₄)
  • Ammonium hydrogenoxalate (NH₄HC₂O₄)
  • Rubidium hydrogenoxalate (RbHC₂O₄)

Uniqueness

Potassium;2-hydroxy-2-oxoacetate is unique due to its specific reactivity and solubility properties. Compared to sodium hydrogenoxalate, it has different solubility characteristics, making it suitable for specific applications where sodium salts may not be ideal. Its amphoteric nature also allows it to participate in a wider range of chemical reactions compared to other hydrogenoxalates.

Properties

IUPAC Name

potassium;2-hydroxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCDHVHZSGGJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HKO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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